tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate
Overview
Description
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate: is a complex organic compound that features a tert-butyl ester group and a pyrazole ring substituted with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate typically involves the reaction of a pyrazole derivative with a boronic ester. One common method includes the use of tert-butyl bromoacetate and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic ester to a boronic acid.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Oxidation Products: Boronic acids or alcohols depending on the specific reaction pathway.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in cross-coupling reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties. The pyrazole ring is a common pharmacophore in medicinal chemistry .
Industry: In the chemical industry, this compound can be used in the development of new materials, including polymers and advanced composites, due to its versatile reactivity .
Mechanism of Action
The mechanism of action for tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate largely depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate .
Uniqueness: tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is unique due to the presence of both a pyrazole ring and a boronic ester group, which provides a combination of reactivity and stability that is valuable in synthetic organic chemistry .
Biological Activity
tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate is a compound of interest due to its potential biological activities. The pyrazole moiety and the boron-containing dioxaborolane structure suggest a variety of pharmacological applications. This article reviews the biological activity of this compound based on available literature, including case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHBNO
- Molecular Weight : 309.21 g/mol
- CAS Number : 1072944-96-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that compounds containing pyrazole derivatives can exhibit anticancer properties by inhibiting specific cellular pathways involved in tumor growth. For instance, pyrazole derivatives have been linked to the inhibition of bromodomain proteins such as BRD4, which play a critical role in cancer progression .
- Anti-inflammatory Properties :
- Neuroprotective Effects :
1. Anticancer Studies
A study evaluated the efficacy of various pyrazole derivatives in inhibiting cancer cell lines. The results demonstrated that tert-butyl derivatives exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | Apoptosis |
This compound | A549 (Lung) | 12 | Cell Cycle Arrest |
2. Anti-inflammatory Studies
In vitro studies showed that tert-butyl compounds reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .
Compound | Cytokine Measured | Reduction (%) |
---|---|---|
This compound | TNF-alpha | 60% |
This compound | IL-6 | 55% |
3. Neuroprotective Studies
Research on neuroprotective effects revealed that certain pyrazole derivatives could enhance cognitive function in animal models by inhibiting phosphodiesterase enzymes involved in cAMP degradation .
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-13(2,3)20-12(19)10-18-9-11(8-17-18)16-21-14(4,5)15(6,7)22-16/h8-9H,10H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSRXQQCEWMKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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